N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with two distinct aromatic substituents: a methoxyphenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide typically involves a multi-step process:
Formation of the Cyclopentanecarboxamide Core: This step involves the reaction of cyclopentanecarboxylic acid with an amine to form the amide bond.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the amide.
Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced through an electrophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, influencing their activity. The cyclopentanecarboxamide core provides structural rigidity, allowing for specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide: Similar structure but with an amino group instead of a nitro group.
N-(2-hydroxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is unique due to the presence of both methoxy and nitro groups, which provide distinct electronic and steric properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-7-3-2-6-16(17)20-18(22)19(12-4-5-13-19)14-8-10-15(11-9-14)21(23)24/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENAGQEDDBHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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